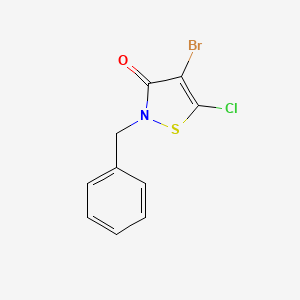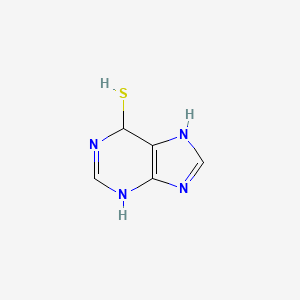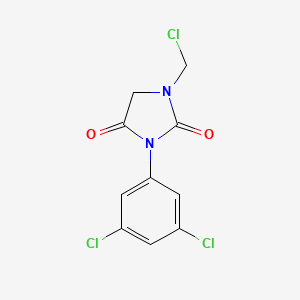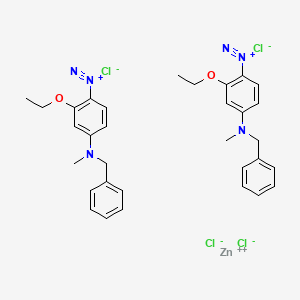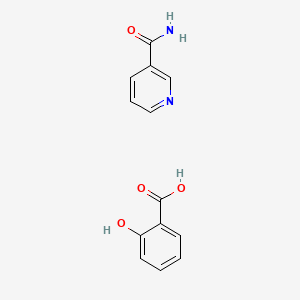
Formic acid;tetradeca-9,12-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;tetradeca-9,12-dien-1-ol is a compound that combines formic acid with tetradeca-9,12-dien-1-ol Formic acid is the simplest carboxylic acid, known for its pungent odor and use in various chemical processes Tetradeca-9,12-dien-1-ol is an unsaturated alcohol with two double bonds located at the 9th and 12th positions of a 14-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;tetradeca-9,12-dien-1-ol typically involves the esterification of formic acid with tetradeca-9,12-dien-1-ol. The reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux to ensure complete reaction. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
Industrial production of formic acid involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. Tetradeca-9,12-dien-1-ol can be synthesized through the reduction of the corresponding aldehyde or by the hydroboration-oxidation of the corresponding diene. The esterification process is then scaled up using continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;tetradeca-9,12-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Tetradeca-9,12-dienal or tetradeca-9,12-dienoic acid.
Reduction: Tetradecan-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Formic acid;tetradeca-9,12-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in biological systems and as a pheromone in insect behavior.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of formic acid;tetradeca-9,12-dien-1-ol involves its interaction with various molecular targets. The formic acid moiety can act as a proton donor, participating in acid-base reactions. The tetradeca-9,12-dien-1-ol part can interact with lipid membranes, affecting their fluidity and function. The double bonds in the molecule can undergo reactions that generate reactive intermediates, which can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Formic acid;tetradeca-9,12-dien-1-ol can be compared with other similar compounds such as:
Tetradeca-9,12-dien-1-ol: Lacks the formic acid moiety, making it less reactive in acid-base reactions.
Formic acid;hexadeca-9,12-dien-1-ol: Has a longer carbon chain, which can affect its physical properties and reactivity.
Formic acid;octadeca-9,12-dien-1-ol: Similar structure but with an even longer carbon chain, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of formic acid and an unsaturated alcohol, providing a versatile compound with diverse chemical and biological properties.
Propriétés
Numéro CAS |
65954-20-3 |
|---|---|
Formule moléculaire |
C15H28O3 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
formic acid;tetradeca-9,12-dien-1-ol |
InChI |
InChI=1S/C14H26O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;2-1-3/h2-3,5-6,15H,4,7-14H2,1H3;1H,(H,2,3) |
Clé InChI |
XZNIMLDVCBOTNQ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC=CCCCCCCCCO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


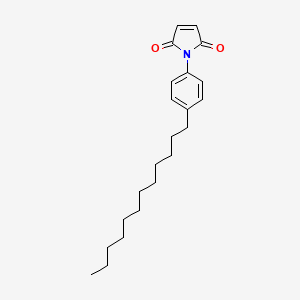
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

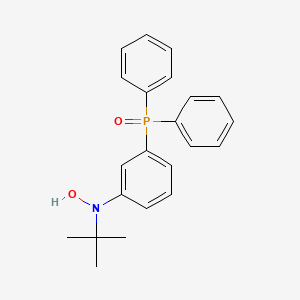
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)

